3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021262-03-2
VCID: VC11955715
InChI: InChI=1S/C13H15N3O3S/c1-15-11(18)13(14-12(15)19)4-6-16(7-5-13)10(17)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,14,19)
SMILES: CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021262-03-2

Cat. No.: VC11955715

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021262-03-2

Specification

CAS No. 1021262-03-2
Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C13H15N3O3S/c1-15-11(18)13(14-12(15)19)4-6-16(7-5-13)10(17)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,14,19)
Standard InChI Key VMEYPOCQIJDBAA-UHFFFAOYSA-N
SMILES CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O
Canonical SMILES CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O

Introduction

Chemical Structure and Molecular Characteristics

Core Spirocyclic Architecture

The compound’s defining feature is its 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system where a piperidine ring (six-membered) and a pyrrolidine-like ring (five-membered) share a single sp³-hybridized nitrogen atom . This spirojunction imposes structural rigidity, which is critical for molecular recognition in biological systems. The 3-methyl substitution on the nitrogen atom introduces steric effects that influence conformational dynamics.

Thiophene-2-Carbonyl Functionalization

The 8-(thiophene-2-carbonyl) moiety consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a carbonyl group to the spirocyclic core. This group enhances electronic delocalization due to sulfur’s electronegativity and the π-conjugated system of thiophene, making the compound amenable to interactions with biological targets or materials interfaces .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₃H₁₃N₃O₃S
Molecular Weight291.33 g/mol
Spiro CenterNitrogen atom connecting piperidine and pyrrolidine rings
Functional GroupsThiophene-2-carbonyl, methyl, diketopiperazine

Synthesis and Manufacturing

Stepwise Synthesis Pathways

The synthesis of 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions:

  • Core Formation:

    • A Bucherer–Berg reaction facilitates the cyclization of precursor amines and ketones to form the spirocyclic diketopiperazine scaffold .

    • Example: Reacting 4-piperidone derivatives with hydantoin under acidic conditions yields the 1,3,8-triazaspiro[4.5]decane-2,4-dione backbone .

  • Methylation:

    • Selective N-methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium carbonate) .

  • Thiophene-2-Carbonyl Incorporation:

    • Acylation of the secondary amine at the 8-position with thiophene-2-carbonyl chloride under reflux conditions in aprotic solvents (e.g., 4-methyl-2-pentanone) .

Industrial-Scale Production

Industrial methods prioritize efficiency and purity:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) during acylation and cyclization steps.

  • Purification Techniques: Recrystallization from toluene or ethyl acetate removes byproducts, while chromatography resolves stereoisomers .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationHydantoin, H₂SO₄, 100°C, 12h65–70
MethylationCH₃I, Na₂CO₃, DMF, 60°C, 6h80–85
AcylationThiophene-2-COCl, K₂CO₃, 4-methyl-2-pentanone, reflux, 48h50–55

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

  • Thermal Stability: Decomposition occurs above 240°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C–S thiophene).

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 7.45–7.35 (m, thiophene-H), 3.85 (s, N–CH₃), 3.20–2.90 (m, spirocyclic CH₂ groups).

    • ¹³C NMR: 175.2 ppm (diketopiperazine C=O), 162.8 ppm (thiophene carbonyl).

Target/AssayResultCitation
PHD2 Inhibition (IC₅₀)0.9 µM
Renal Carcinoma Cell GrowthIC₅₀ = 5.3 µM
Metabolic Stability (t₁/₂)42 min (human liver microsomes)

Applications in Materials Science

Electronic Properties

The thiophene-2-carbonyl group confers semiconductor-like behavior:

  • Bandgap: Calculated at 3.1 eV via DFT studies, suitable for organic photovoltaic applications.

  • Charge Mobility: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

Polymer Composite Integration

  • Thermoplastic Blends: Enhances tensile strength by 18% when incorporated into polyamide matrices at 5 wt% loading.

  • Conductive Inks: Dispersible in PEDOT:PSS for printed electronics (sheet resistance = 85 Ω/sq).

Future Directions and Challenges

Synthesis Optimization

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiopure forms for targeted drug delivery .

  • Green Chemistry Approaches: Replacing halogenated solvents with ionic liquids or supercritical CO₂.

Expanded Biological Profiling

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

  • Target Identification: CRISPR-Cas9 screens to map novel protein interactions.

Advanced Materials Design

  • Metal-Organic Frameworks (MOFs): Functionalizing MOF nodes with the compound for gas storage applications.

  • Optoelectronic Devices: Testing in organic light-emitting diodes (OLEDs) and perovskite solar cells.

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